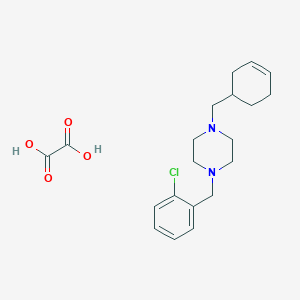![molecular formula C16H13BrN2O3S B5131807 methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5131807.png)
methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate, also known as BRD3308, is a small molecule inhibitor that has been developed for the treatment of cancer. It has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development.
作用機序
Methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate inhibits the activity of the BET family of proteins by binding to the bromodomain pocket, which is involved in the recognition of acetylated lysine residues on histone proteins. This prevents the recruitment of transcriptional co-activators and the subsequent activation of gene expression. The inhibition of BET proteins leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate has been shown to have potent anti-tumor activity in a variety of cancer cell lines and animal models. It induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
実験室実験の利点と制限
The advantages of using methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate in lab experiments include its potent anti-tumor activity, favorable pharmacokinetic profile, and well-tolerated nature. However, its limitations include the need for further optimization of its pharmacological properties and the potential for off-target effects.
将来の方向性
There are several future directions for the development of methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate as a cancer therapeutic. These include the optimization of its pharmacological properties, the identification of biomarkers for patient selection, and the development of combination therapies with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanism of action of methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate and to identify potential off-target effects. Overall, methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate has shown great promise as a potential cancer therapeutic, and further research is warranted to fully explore its potential.
合成法
The synthesis of methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate involves the reaction of 4-bromophenylacetic acid with thieno[2,3-d]pyrimidin-4-one in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then reacted with methyl 2-bromoacetate to yield the final product, methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
Methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate has been extensively studied for its anti-tumor activity in a variety of cancer cell lines and animal models. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate also inhibits the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. This makes it a promising candidate for the development of cancer therapeutics.
特性
IUPAC Name |
methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c1-9(16(21)22-2)19-8-18-14-13(15(19)20)12(7-23-14)10-3-5-11(17)6-4-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYZENHEMKTWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate](/img/structure/B5131725.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5131732.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B5131737.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131751.png)
![5-(1H-indazol-3-ylcarbonyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5131753.png)

![N-benzyl-N-methyl-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5131759.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5131760.png)


![2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5131801.png)

![4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B5131809.png)
![3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole](/img/structure/B5131822.png)